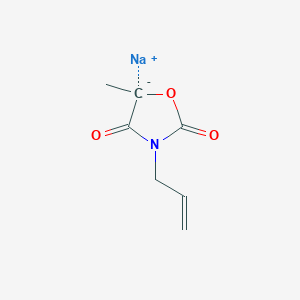
Allomethadione sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allomethadione sodium is a chemical compound with the molecular formula C7H9NO3Na. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allomethadione sodium typically involves the reaction of 5-methyloxazolidine-2,4-dione with sodium. The dry sodium salt of 5-methyloxazolidine-2,4-dione is obtained from a mixture of sodium, ethanol, urea, and ethyl lactate. This mixture is then suspended in dry benzene, and allyl bromide is added. The reaction mixture is boiled under reflux for about 20 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of industrial-grade reagents and solvents is common to achieve the desired quality.
Chemical Reactions Analysis
Acid-Base Reactions
As a sodium salt, allomethadione sodium reacts with strong acids (e.g., HCl, H₂SO₄) to regenerate the parent acid (allomethadione) and form corresponding sodium salts:
C₇H₈NNaO₃+HCl→C₇H₉NO₃+NaCl
This reaction is typical of carboxylate or enolate salts .
Coordination Chemistry
The sodium ion may participate in ligand-exchange reactions with transition metals. For example, in aqueous solutions:
C₇H₈NNaO₃+M²⁺→C₇H₈NMO₃+2Na⁺
where M represents divalent metals like Ca²⁺ or Mg²⁺ .
Hydrolysis
In aqueous environments, the compound likely undergoes hydrolysis, especially under acidic or alkaline conditions. The sodium ion stabilizes the conjugate base, but prolonged exposure to moisture may degrade the diketone structure .
Nucleophilic Substitution
The enolate ion (from the deprotonated diketone) can act as a nucleophile in alkylation or acylation reactions:
C₇H₈NNaO₃+R-X→C₇H₈N(O₃)R+NaX
where R-X is an alkyl/aryl halide .
Oxidation-Reduction
The diketone moiety may undergo redox reactions. For instance, reduction with LiAlH₄ could yield diols, though sodium’s presence might complicate such pathways due to its high reducing power .
Thermal Decomposition
At elevated temperatures (>200°C), this compound likely decomposes to release CO₂ and form sodium carbonate or oxides:
C₇H₈NNaO₃ΔNa₂CO₃+volatile organic products
This aligns with thermal behavior of sodium carboxylates .
Research Gaps and Opportunities
Current literature lacks detailed kinetic or mechanistic studies on this compound. Future work could explore:
-
Spectroscopic Characterization : IR/NMR studies to confirm reactive sites.
-
Catalytic Applications : Use in organic synthesis as a base or nucleophile.
-
Biological Reactivity : Interactions with biomolecules (e.g., proteins).
Scientific Research Applications
Allomethadione sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of allomethadione sodium involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Aloxidone
- Malazol
- Malidone
Uniqueness
Allomethadione sodium is unique due to its specific structure and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
6058-46-4 |
|---|---|
Molecular Formula |
C7H8NNaO3 |
Molecular Weight |
177.13 g/mol |
IUPAC Name |
sodium;5-methyl-3-prop-2-enyl-1,3-oxazolidin-5-ide-2,4-dione |
InChI |
InChI=1S/C7H8NO3.Na/c1-3-4-8-6(9)5(2)11-7(8)10;/h3H,1,4H2,2H3;/q-1;+1 |
InChI Key |
QXGBKVKAWTZKOL-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=O)N(C(=O)O1)CC=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















